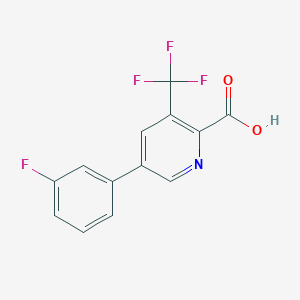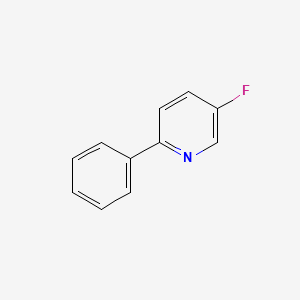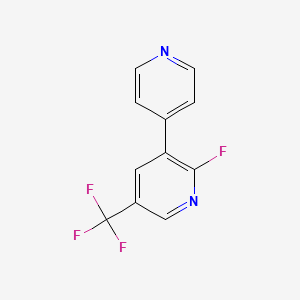![molecular formula C17H28N4O4S B1391180 tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate CAS No. 1021285-53-9](/img/structure/B1391180.png)
tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate
Descripción general
Descripción
Tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate, also known as TBPC, is a synthetic organic compound with a wide range of applications in science and industry. TBPC is a derivative of the amino acid pyrrolidine and is commonly used as a reagent in organic synthesis and as a catalyst in polymerization reactions. It is also used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. TBPC has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Characterization : Tert-butyl carbamates, including derivatives similar to the specified compound, are important intermediates in synthesizing biologically active compounds, such as omisertinib (AZD9291). A study by Zhao et al. (2017) detailed a rapid synthetic method for a related compound, highlighting its significance in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).
Molecular Structure and Crystallography : Research by Weber et al. (1995) on a related tert-butyl carbamate compound shows the significance of these compounds in studying molecular structures and crystallography, which is crucial for understanding chemical interactions (Weber, Ettmayer, Hübner, & Gstach, 1995).
Asymmetric Synthesis : Tert-butyl carbamates are used in asymmetric synthesis, which is vital in creating chiral compounds for pharmaceutical applications. Yang, Pan, & List (2009) explored this aspect in their study, demonstrating the compound's role in developing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
Pharmacological Research : Although specific pharmacological applications of this compound were not found, related research by Chalina, Chakarova, & Staneva (1998) on phenyl N-substituted carbamates revealed their potential in developing antiarrhythmic and hypotensive drugs (Chalina, Chakarova, & Staneva, 1998).
Chemical Reactions and Interactions : Rossi et al. (2007) demonstrated the versatility of tert-butyl carbamates in chemical reactions, showing divergent and solvent-dependent reactions, which are fundamental in organic synthesis and drug development (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).
Material Science and Engineering : The study of tert-butyl carbamates also extends to material science, as they can be used in creating compounds with specific structural and thermal properties, as shown in the research by Çolak et al. (2021) (Çolak, Karayel, Buldurun, & Turan, 2021).
Propiedades
IUPAC Name |
tert-butyl N-[2-(2-amino-4-pyrrolidin-1-ylsulfonylanilino)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O4S/c1-17(2,3)25-16(22)20-9-8-19-15-7-6-13(12-14(15)18)26(23,24)21-10-4-5-11-21/h6-7,12,19H,4-5,8-11,18H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCGBAJNMPDZGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















